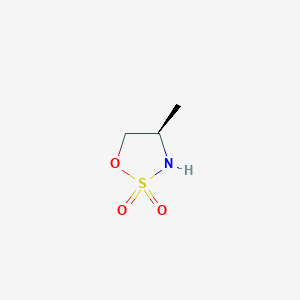

(R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide” is a chemical compound with the CAS Number: 454248-61-4 . It has a molecular weight of 137.16 and is known for its various scientific research applications.

Synthesis Analysis

The synthesis of this compound involves specific reaction conditions. In one experiment, a yield of 53% was achieved at -78℃ in an inert atmosphere . In another experiment, a yield of 56 mg was achieved with trifluoroacetic acid in dichloromethane at 20℃ .Molecular Structure Analysis

The IUPAC name for this compound is ®-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide . The InChI code is 1S/C3H7NO3S/c1-3-2-7-8(5,6)4-3/h3-4H,2H2,1H3/t3-/m1/s1 .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 41-42 degrees Celsius . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Anticonvulsant Activity

(R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide has been explored for its potential in anticonvulsant activity. A study involving the synthesis and biological evaluation of N-substituted α-hydroxyimides and 1,2,3-oxathiazolidine-4-one-2,2-dioxides revealed promising anticonvulsant effects. The synthesized compounds, with an oxathiazolidine-4-one-2,2-dioxide skeleton, displayed activity at lower doses and exhibited no signs of neurotoxicity. Compound 1g showed significant anticonvulsant effects, with an ED50 of 29 mg/Kg, when tested in vivo through maximal electroshock seizure tests in mice (Sabatier et al., 2019).

Synthesis and Biological Evaluation

Another aspect of research involves the synthesis and evaluation of bioisosteres of trimethadione, specifically N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides, for their anticonvulsant activity. These novel heterocycles were found to be significantly more potent than valproic acid in the maximal electroshock seizure test (MES), showcasing a wide spectrum of activity and lack of neurotoxicity (Pastore et al., 2013).

Conformational Studies

The conformations of 3-Aryl-1,2,3-oxathiazolidine 2-Oxides have been investigated using proton magnetic resonance spectroscopy. This study provides insights into the preferred twist-envelope forms of these compounds and how their conformations vary with the nature of the ring substituent (Yamada et al., 1975).

Stereochemistry and Synthesis

Research into the stereochemistry of 5-Substituted 2-Oxo-3-aryl-1,2,3-oxathiazolidines has been conducted. This study focused on the synthesis of isomeric cis and trans forms at the S=O bond of these compounds, contributing to our understanding of their structural configurations (Nishiyama & Yamada, 1971).

Fluorination and Alkylation Reactions

The use of N-benzyl [1,2,3]-oxathiazolidine 2,2-dioxides in fluorination reactions with tetrabutylammonium fluoride (TBAF) has been explored, demonstrating their potential in synthesizing fluoroamines and cyclic carbamates (Posakony & Tewson, 2002). Additionally, the synthesis and subsequent deprotection of BOC- and dibenzosuberyl-protected chiral cyclic sulfamidates have been studied, showing versatility in creating cyclic sulfamidates with varying N-alkyl substituents (Posakony et al., 2002).

Ring Transformation Studies

The transformation of 1,2-thiazetidine 1,1-dioxides (β-sultams) with Lewis acids has been investigated, leading to the formation of trans-1,2,3-oxathiazolidine 2-oxides and cis-aziridines. This study highlights the C-S bond cleavage and recyclization process in these compounds (Kataoka & Iwama, 1995).

Modular Asymmetric Synthesis

The development of a modular asymmetric synthesis for enantiopure sulfinamide auxiliaries from N-sulfonyl-1,2,3-oxathiazolidine-2-oxide agents has been explored. This research provides a practical approach to producing sulfinamide ligands, including (R)-tert-butanesulfinamide, in excellent yields and enantiopurities (Han et al., 2002).

Safety and Hazards

The safety information for this compound includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) . The hazard statements include harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Propriétés

IUPAC Name |

(4R)-4-methyloxathiazolidine 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3S/c1-3-2-7-8(5,6)4-3/h3-4H,2H2,1H3/t3-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCSALYWDGDRBY-GSVOUGTGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COS(=O)(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COS(=O)(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide | |

CAS RN |

454248-61-4 |

Source

|

| Record name | (4R)-4-methyl-1,2lambda6,3-oxathiazolidine-2,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2704978.png)

![N-(4-isopropylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2704984.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2704986.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2704987.png)

![2-(5-Chlorothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2704993.png)

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2704997.png)

![N-(2,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2704999.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2705000.png)